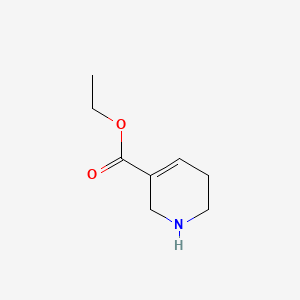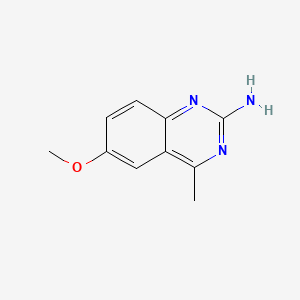
6-Methoxy-4-methylquinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-4-methylquinazolin-2-amine is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.218 . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of quinazolinone derivatives, which include this compound, has been a subject of research. One method involves the reaction between 2-Methyl-6-methoxy-benzo-1,3-oxazin-4-one and hydrazine hydrate . Another approach involves the condensation of three components via a one-pot Kabachnik–Fields reaction under ultrasound (US) irradiation .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving quinazolinone derivatives are complex and can involve various processes such as complex ion equilibria and complexometric titrations . More specific reactions would depend on the particular derivative and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C10H11N3O), molecular weight (189.218), and its use in research . More specific properties such as melting point, boiling point, and density were not explicitly mentioned in the retrieved sources.科学的研究の応用
Anticancer Properties
6-Methoxy-4-methylquinazolin-2-amine has shown potential as an anticancer agent. A derivative of this compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was identified as a potent apoptosis inducer and showed high efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009). Additionally, it has excellent blood-brain barrier penetration, which is crucial for treating brain tumors.
Antimicrobial Activities
Compounds derived from this compound have demonstrated significant antimicrobial activities. For instance, a series of derivatives were synthesized and evaluated for their antibacterial and antifungal activities, showing comparable efficacy to first-line drugs (Thomas et al., 2010).
Fluorescence Derivatization in Liquid Chromatography
This compound has been used in the field of analytical chemistry, particularly as a fluorescence derivatization reagent for amines in liquid chromatography. It reacts with amines to form fluorescent amides, facilitating the detection of amines at very low concentrations (Yoshida et al., 1993).
Tubulin-Polymerization Inhibitors
Several studies have focused on derivatives of this compound as tubulin-polymerization inhibitors, a mechanism that can be exploited for anticancer therapies. These derivatives have shown potent activity in vitro and in vivo, offering a novel class of cancer treatment agents (Cui et al., 2017).
Novel Fluorophore Applications
6-Methoxy-4-quinolone, a derivative of this compound, has been identified as a novel fluorophore with strong fluorescence in a wide pH range. This property is beneficial for biomedical analysis, making it a valuable tool in research and diagnostic applications (Hirano et al., 2004).
Antitubercular Properties
Some derivatives of this compound have been evaluated for their antitubercular properties. Compounds synthesized from this base structure exhibited activity against various strains of Mycobacterium tuberculosis, indicating potential for developing new antitubercular drugs (Thomas et al., 2011).
Synthesis and Characterization for Biological Activities
The synthesis and characterization of derivatives of this compound have been extensively studied to explore their biological activities. These activities include antitumor potential and impact on various cellular processes (Ouyang Gui-ping, 2012).
将来の方向性
Quinazoline derivatives, including 6-Methoxy-4-methylquinazolin-2-amine, continue to be a focus of research due to their diverse biological activities. Future research may focus on further exploring the medicinal properties of these compounds, developing new synthesis methods, and studying their mechanisms of action .
特性
IUPAC Name |
6-methoxy-4-methylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-8-5-7(14-2)3-4-9(8)13-10(11)12-6/h3-5H,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIKBXJWZGGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2987475.png)
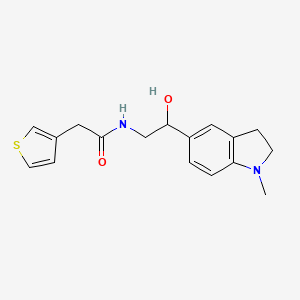
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2987478.png)
![2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2987479.png)
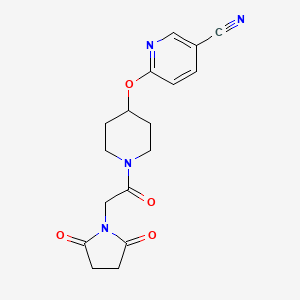
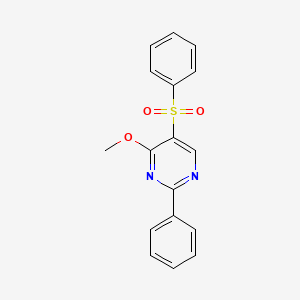
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2987486.png)
![4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B2987487.png)
![5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2987490.png)
![3-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2987491.png)
![N-ethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2987492.png)

![Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2987495.png)
